![molecular formula C7H6Cl3ISi B14232387 Trichloro[(2-iodophenyl)methyl]silane CAS No. 471295-07-5](/img/structure/B14232387.png)
Trichloro[(2-iodophenyl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[(2-iodophenyl)methyl]silane is an organosilicon compound with the molecular formula C7H6Cl3ISi. This compound is characterized by the presence of a trichlorosilane group attached to a 2-iodophenylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloro[(2-iodophenyl)methyl]silane can be synthesized through the reaction of 2-iodobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:
C6H4I−CH2Cl+HSiCl3→C6H4I−CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as distillation and purification to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[(2-iodophenyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Corresponding silanes.
Aplicaciones Científicas De Investigación
Trichloro[(2-iodophenyl)methyl]silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trichloro[(2-iodophenyl)methyl]silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. These reactions are facilitated by the presence of the iodine atom, which can act as a leaving group, making the compound more reactive.
Comparación Con Compuestos Similares
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
- Vinyltrichlorosilane (CH2=CHSiCl3)
Uniqueness
Trichloro[(2-iodophenyl)methyl]silane is unique due to the presence of the 2-iodophenylmethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The iodine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
471295-07-5 |
|---|---|
Fórmula molecular |
C7H6Cl3ISi |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
trichloro-[(2-iodophenyl)methyl]silane |
InChI |
InChI=1S/C7H6Cl3ISi/c8-12(9,10)5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
Clave InChI |
QPXGWYHDRYLMBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


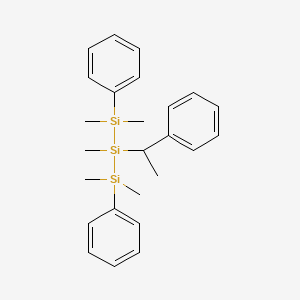
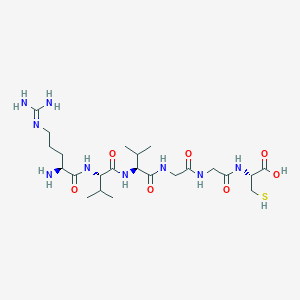
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
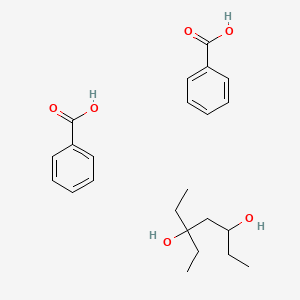
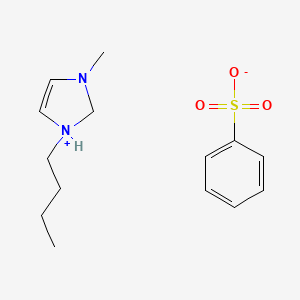
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
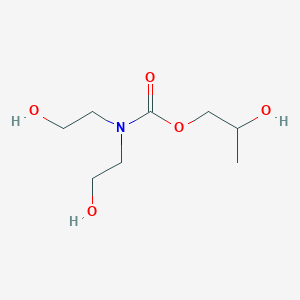
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
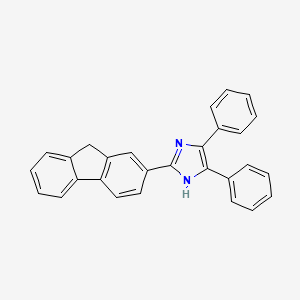
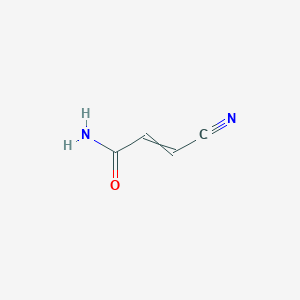
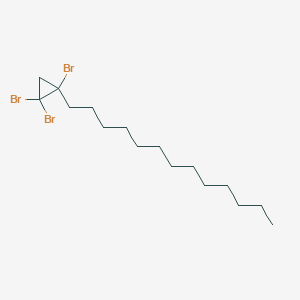

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
